2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the pyrazine ring. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the pyrazine ring: The pyrazole intermediate is then reacted with a suitable dihalide in the presence of a base to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines with various functional groups.
Scientific Research Applications
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
- **2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-ethylpyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific functional groups and the presence of both pyrazole and pyrazine rings
Properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-6-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-11-8-12(2)23(20-11)18(25)14-9-16-17(24)19-15(10-22(16)21-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCCVIWKJGLJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=NN3C=C(NC(=O)C3=C2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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